6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone is a synthetic organic compound characterized by its complex structure, which includes a pyridazinone core substituted with isopropylstyryl and trifluoromethylbenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Isopropylstyryl Group: This step often involves a Heck reaction, where a styrene derivative reacts with a halogenated pyridazinone in the presence of a palladium catalyst.
Attachment of the Trifluoromethylbenzyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the pyridazinone core is alkylated with a trifluoromethylbenzyl halide in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be crucial to maintain the stringent conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the pyridazinone ring or the aromatic substituents, potentially leading to the formation of dihydropyridazinones or reduced aromatic rings.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid, while nucleophilic substitution might involve reagents like sodium methoxide.
Major Products
Oxidation: Products include ketones or alcohols depending on the specific site of oxidation.
Reduction: Products include dihydropyridazinones or reduced aromatic rings.
Substitution: Products vary widely based on the substituents introduced during the reaction.
Scientific Research Applications
6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders or cancer.
Materials Science: The compound’s unique structural properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it might bind to a receptor in the central nervous system, modulating neurotransmitter release and affecting neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone
- 6-(4-Isopropylstyryl)-2-(3-(fluoromethyl)benzyl)-3(2H)-pyridazinone
- 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)phenyl)-3(2H)-pyridazinone
Uniqueness
Compared to similar compounds, 6-(4-Isopropylstyryl)-2-(3-(trifluoromethyl)benzyl)-3(2H)-pyridazinone stands out due to the specific combination of its substituents, which confer unique electronic and steric properties. These properties can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[(E)-2-(4-propan-2-ylphenyl)ethenyl]-2-[[3-(trifluoromethyl)phenyl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O/c1-16(2)19-9-6-17(7-10-19)8-11-21-12-13-22(29)28(27-21)15-18-4-3-5-20(14-18)23(24,25)26/h3-14,16H,15H2,1-2H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLTMLJSVEVVCHG-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.